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Bl 01383298 citrate uptake assay protocol
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Compound Focus: Bl 01383298

Cat. No.: S521111

Compound Profile & Quantitative Data

The following table summarizes the key characteristics of BI 01383298 as reported in the literature [1] [2].

Property Details
IUPAC Name 1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [2]
CAS Number 2227549-00-8 [2]

Molecular Formula

Molecular Weight

Target

ICs0 (Human NaCT)

Inhibition Mode

Species Specificity

Selectivity

C19H19CI2FN20s3S [2]

445.34 g/mol [2]

Sodium-coupled citrate transporter (NaCT/SLC13A5) [1] [2]
~100 nM (HEK293 cells); ~24 nM (HepG2 cells) [1] [2]
Irreversible & Non-competitive [1]

Inhibits human NaCT,; no effect on mouse NaCT [1]

>1000-fold selective over other SLC13 family members [2]
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Detailed Experimental Protocols

Here is the detailed methodology for the citrate uptake assay and a cell proliferation assay as described in the
research [1] [2].

Citrate Uptake Measurement in HepG2 Cells

This protocol measures the inhibitory effect of BI 01383298 on the constitutive activity of SLC13A5 in a

human hepatocellular carcinoma cell line.

e Cell Line: HepG2 cells (ATCC: CVCL_0027) [1] [2].

e Cell Culture: Culture cells in high-glucose DMEM, supplemented with 10% FBS, 1%
penicillin/streptomycin, 1 mM pyruvate, and 1 mM non-essential amino acids [1] [2].

¢ Seeding: Seed cells at a density of 4 x 10> cells per well on 24-well culture plates and culture for 1—
2 days prior to the assay [1] [2].

e Assay Buffer: Use a NaCl buffer (140 mM NacCl, 5.4 mM KCI, 1.8 mM CacClz, 0.8 mM MgSOas, 5 mM
glucose, buffered with 25 mM HEPES/Tris, pH 7.5). For human SLC13A5, include 10 mM LiCl as it is
an activator. Note: LiCl is an inhibitor of the murine transporter [1] [2].

¢ Inhibition:

o Remove culture medium by aspiration.
o Incubate cells in NaCl buffer with or without BI01383298 (e.g., at various concentrations for
ICso determination) for the desired time interval [1] [2].
o An inactive chemical analogue, BI01372674 (10 uM), can be used as a negative control in
0.1% DMSO [1].
e Uptake Initiation:
o Initiate uptake by adding uptake buffer containing [*4C]-Citrate (0.1 uCi; 4 uM citrate).
o Incubate for 30 minutes at 37°C [1] [2].
e Termination & Measurement:
o Remove the radioactive medium.
o Wash cells with ice-cold uptake buffer to stop the reaction.
o Lyse cells and measure incorporated radioactivity using a scintillation counter [1] [2].
e Data Normalization:
o Determine Nat-dependent citrate uptake by subtracting uptake measured in an NMDG-CI
(Nat+-free) buffer from uptake in the NaCl buffer.
o Normalize uptake values to the total protein content of the cells, measured using a BCA
Protein Assay Kit [1] [2].
¢ Kinetic Analysis:
o Perform uptake at varying citrate concentrations (e.g., 0.5-30 mM).
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o Subtract the non-saturable component (estimated from uptake in Na*-free buffer) from the total
uptake velocity.

o Analyze the saturable component using the Michaelis-Menten equation (e.g., with GraphPad
Prism software) and present data as an Eadie-Hofstee plot [1].

Colony Formation Assay (Cell Proliferation)

This protocol assesses the long-term effect of BI 01383298 on HepG?2 cell proliferation [1] [2].

Seeding: Seed HepG2 cells at 5000 cells per well in 6-well culture plates.
Treatment: Culture cells in normal medium containing:
o 0.1% DMSO (vehicle control)
o 5o0r 10 pM BI101383298 (in 0.1% DMSO)
Maintenance: Change the medium with fresh corresponding medium every other day for 10 days.
Analysis:
Wash cells with phosphate-buffered saline (PBS).
Fix cells with methanol.

o

o

[¢]

Stain with Giemsa stain.
Photograph colonies.
For quantification, extract the stain and measure its absorbance [1] [2].

[e]

[e]

Experimental Workflow and Mechanism of Action

The diagram below illustrates the key steps and logic of the citrate uptake assay.
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Seed HepG2 cells
(4x10°/well, 24-well plate)

Aspirate medium
Add buffer + Bl 01383298

Initiate uptake with
[**C]-Citrate (30 min, 37°C)

Aspirate buffer
Wash with ice-cold buffer

Measure radioactivity
(Scintillation counter)

Normalize to protein content
(BCA Assay)
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citrate uptake assay workflow

The following diagram summarizes the biological role of the NaCT transporter and the mechanism of BI

01383298 inhibition, based on the described metabolic context [1] [3].

Hepatocyte Uptake
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NaCT transporter function and inhibition
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Key Technical Notes

¢ Irreversible Inhibition: The non-competitive and irreversible nature of BI 01383298 means that pre-
incubating cells with the inhibitor before the uptake assay will likely yield the strongest effect, and
recovery experiments require thorough washing [1].

e Species Specificity is Critical: Bl 01383298 is ineffective against mouse or rat NaCT. This must be
considered when planning in vitro models or interpreting data from different cell lines [1].

¢ Solubility & Handling: Bl 01383298 has good solubility in DMSO (~37 mg/mL). Protect the
compound from light during storage and solution preparation [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Bl 01383298 citrate uptake assay protocol]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b521111#bi-01383298-citrate-

uptake-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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